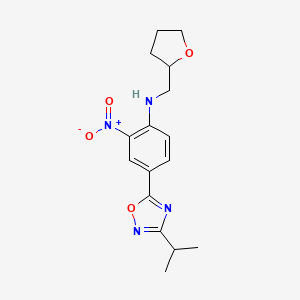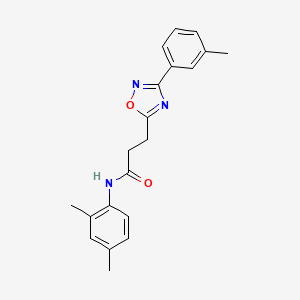
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide, commonly known as ETOPOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of ETOPOPA is complex and involves multiple interactions with various biological targets. As mentioned previously, ETOPOPA inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and cell death. Additionally, ETOPOPA has been found to modulate the activity of ion channels in the brain, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETOPOPA are largely dependent on the specific biological target being affected. In cancer cells, ETOPOPA leads to the accumulation of DNA damage and ultimately cell death. In the brain, ETOPOPA can modulate the activity of ion channels, leading to changes in neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETOPOPA in lab experiments is its high potency and specificity for certain biological targets. This makes it an attractive tool for studying the function of these targets in various biological systems. However, one limitation of ETOPOPA is its potential toxicity, particularly in the context of cancer research. Additionally, the complex mechanism of action of ETOPOPA can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving ETOPOPA. One potential area of study is the development of new cancer therapies based on the inhibition of topoisomerase II. Additionally, further research is needed to fully understand the mechanism of action of ETOPOPA and its potential applications in neuroscience and drug discovery. Overall, ETOPOPA represents a promising tool for scientific research with many potential applications in a variety of fields.
Métodos De Síntesis
ETOPOPA can be synthesized through a multi-step process involving the reaction of various chemical precursors. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound can be produced in relatively large quantities with high purity.
Aplicaciones Científicas De Investigación
ETOPOPA has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, ETOPOPA has been found to be a potent inhibitor of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making ETOPOPA an attractive candidate for the development of new cancer therapies.
In neuroscience, ETOPOPA has been found to modulate the activity of certain ion channels in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, ETOPOPA has been studied for its potential as a drug discovery tool, as it has been found to bind to a variety of protein targets with high affinity.
Propiedades
IUPAC Name |
2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-12-23-20(26)14-28-18-11-10-17(13-19(18)27-5-2)21-24-22(29-25-21)16-8-6-15(3)7-9-16/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYQOZWGHKOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)



![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)
![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)